molecular formula C9H12O2 B8768067 2-(3-(Hydroxymethyl)phenyl)ethanol CAS No. 4866-86-8

2-(3-(Hydroxymethyl)phenyl)ethanol

Cat. No. B8768067
Key on ui cas rn: 4866-86-8
M. Wt: 152.19 g/mol
InChI Key: WOCUJNMOJXQNGJ-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Manganese (IV) dioxide (2.0 g) was added to a stirred solution of 2-(3-(hydroxymethyl)phenyl)ethanol (example 20, step a) (0.50 g) in DCM (10 mL) at room temperature. After 6 h, the reaction mixture was filtered through Celite eluting with DCM. The solution was evaporated in vacuo to give the subtitled compound as a gum. Used directly. Yield 0.46 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][OH:11])[CH:6]=[CH:7][CH:8]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:11][CH2:10][CH2:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)CCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
eluting with DCM
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCCC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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